(3AS,6aS)-octahydropentalen-1-ol
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Overview
Description
(3AS,6aS)-octahydropentalen-1-ol is a chemical compound with the molecular formula C8H14O It is a stereoisomer of octahydropentalen-1-ol, characterized by its specific three-dimensional arrangement of atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3AS,6aS)-octahydropentalen-1-ol typically involves stereoselective methods to ensure the correct spatial arrangement of atoms. One common approach is the hydrogenation of pentalen-1-one derivatives under specific conditions to achieve the desired stereochemistry. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas at controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, further enhances the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
(3AS,6aS)-octahydropentalen-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base, sulfonates in polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Secondary alcohols, hydrocarbons.
Substitution: Alkylated derivatives, sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3AS,6aS)-octahydropentalen-1-ol is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in the development of enantioselective catalysts and ligands .
Biology
Its structural properties allow for the exploration of new biochemical pathways and mechanisms .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties.
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of polymers, resins, and other advanced materials .
Mechanism of Action
The mechanism of action of (3AS,6aS)-octahydropentalen-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways, influencing cellular processes and physiological responses .
Comparison with Similar Compounds
Similar Compounds
(1S,3AS,6AS)-Octahydro-1-pentalenol: Another stereoisomer with different spatial arrangement of atoms.
(3AS,6AS)-Hexahydro-1(2H)-pentalenone: A related compound with a ketone functional group.
(3AS,6AS)-3A,6,6-Trimethylhexahydro-1(2H)-pentalenone: A derivative with additional methyl groups.
Uniqueness
(3AS,6aS)-octahydropentalen-1-ol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This uniqueness makes it valuable in applications requiring precise control over molecular interactions and reactivity .
Properties
Molecular Formula |
C8H14O |
---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
(3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydropentalen-1-ol |
InChI |
InChI=1S/C8H14O/c9-8-5-4-6-2-1-3-7(6)8/h6-9H,1-5H2/t6-,7-,8?/m0/s1 |
InChI Key |
AOONMBCPMGBOBG-WPZUCAASSA-N |
Isomeric SMILES |
C1C[C@H]2CCC([C@H]2C1)O |
Canonical SMILES |
C1CC2CCC(C2C1)O |
Origin of Product |
United States |
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